(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid
Overview
Description
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.
Mechanism of Action
Target of Action
The primary target of “(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid”, also known as “Boc-(S)-3-Amino-5-phenyl-pentanoic acid”, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .
Mode of Action
The compound acts by protecting the amino group in organic compounds, preventing it from reacting during transformations of other functional groups . This is achieved by converting the amino group into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is used due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .
Pharmacokinetics
The compound’s use in peptide synthesis suggests that it may have significant effects on the pharmacokinetics of peptide-based drugs .
Result of Action
The result of the compound’s action is the successful synthesis of peptides without unwanted reactions involving the amino groups . This is achieved by protecting these groups during the synthesis process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated a beneficial effect, with the ionic liquid having low viscosity and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Formation of peptide bonds through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: TFA, dichloromethane, room temperature.
Substitution: Nucleophiles such as amines or alcohols, organic solvents, mild heating.
Coupling: Carbodiimides like EDC or DCC, bases like N-methylmorpholine, organic solvents.
Major Products Formed
Deprotection: Free amine and tert-butyl cation.
Substitution: Substituted amino acid derivatives.
Coupling: Peptides and peptide derivatives.
Scientific Research Applications
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
Similar Compounds
(S)-3-((benzyloxycarbonyl)amino)-5-phenylpentanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.
(S)-3-((methoxycarbonyl)amino)-5-phenylpentanoic acid: Uses a methoxycarbonyl (Moc) protecting group.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl cation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWZFJXOLAXENE-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166961 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-84-5 | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=218608-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301166961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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